1-Decene

概述

描述

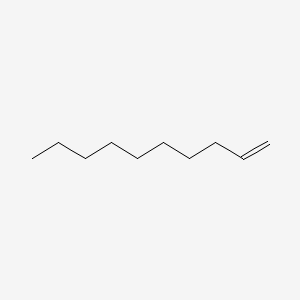

1-Decene (C₁₀H₂₀) is a linear α-olefin with a terminal double bond, characterized by its molecular structure (SMILES: CCCCCCCCC=C) and a density of 0.741 g/mL at 25°C . It is a liquid under ambient conditions, making it easier to handle than gaseous olefins like ethylene . Industrially, this compound is produced via ethylene oligomerization or derived from renewable sources such as hydrogenated vegetable oils . Its primary applications include synthetic lubricants, surfactants, and polymer precursors . Notably, this compound is a key feedstock for polyalphaolefins (PAOs), which dominate the synthetic lubricant market due to their high viscosity index and thermal stability .

准备方法

Traditional Preparation Methods Using Ziegler-Natta Catalysts

Ziegler-Natta catalysts, comprising transition metal salts and alkyl metal compounds, historically dominated ethylene oligomerization processes. These binary systems, such as those described in Chevron’s one-step technology (DE1443927) and Ethyl’s two-step process (US3906053), follow Schulz-Flory distribution kinetics, yielding a broad spectrum of alpha-olefins. For 1-decene, this distribution inherently limits selectivity to below 20% due to competing oligomerization pathways favoring shorter (C₆–C₈) and longer (C₁₂–C₁₄) chains.

Mechanistic Limitations

The Ziegler-Natta mechanism involves ethylene insertion into metal-carbon bonds, with chain termination governed by beta-hydrogen elimination. The statistical nature of this process results in exponential decay of product concentrations as carbon number increases, making high-purity this compound isolation economically challenging. For instance, BP/Amoco’s shop techniques (US3676523) reported decene yields of 12–18% under optimized conditions (80–120°C, 10–30 bar).

Chromium-Catalyzed Oligomerization for Enhanced Selectivity

Modern methods leverage chromium-based catalysts to bypass Schulz-Flory constraints. A landmark patent (CN106927988A) discloses a system combining a chromium compound, bisimine ligand, aluminum cocatalyst, and halogenated hydrocarbon electron donor, achieving unprecedented decene selectivity.

Catalyst Composition and Reaction Parameters

The chromium catalyst’s efficacy stems from ligand steric and electronic modulation, which directs ethylene and alpha-olefin coupling toward C₁₀ products. Key parameters include:

| Parameter | Range |

|---|---|

| Reaction Pressure | 1.0–5.0 MPa |

| Reaction Temperature | 60–160°C |

| Reaction Time | 0.1–3.0 hours |

| Solvent Type | Alkane, Aromatic, Ionic Liquid |

Under these conditions, the system suppresses side reactions like isomerization and over-oligomerization, achieving decene concentrations exceeding 60% in the product stream.

Selectivity and Yield Optimization

The bisimine ligand’s rigidity limits active site flexibility, favoring linear alpha-olefin formation. For example, substituting ethylene with 1-butene as a comonomer increases decene selectivity to 75% by promoting controlled chain growth. Halogenated hydrocarbon donors (e.g., CH₂Cl₂) further enhance catalyst activity by stabilizing cationic intermediates, reducing activation energy for ethylene insertion.

Comparative Analysis of Preparation Methods

The transition from Ziegler-Natta to chromium-based systems represents a paradigm shift in this compound synthesis. The table below contrasts key metrics:

| Metric | Ziegler-Natta | Chromium Catalyst |

|---|---|---|

| Selectivity to C₁₀ | 12–18% | 60–75% |

| Reaction Temperature | 80–120°C | 60–160°C |

| Pressure | 10–30 bar | 10–50 bar |

| Byproduct Formation | High (C₆–C₈, C₁₂–C₁₄) | Low (<10% non-C₁₀) |

Chromium systems reduce downstream separation costs by minimizing byproducts, though they require higher initial capital investment for specialized reactor setups.

Emerging Techniques and Catalytic Innovations

Recent patents explore supported catalysts for heterogeneous oligomerization, enhancing recyclability. For instance, US9248430B2 details a gamma-alumina-supported aluminum trichloride system for this compound oligomerization, achieving 52–58% monomer conversion under mild conditions (80°C, 1.0 MPa). While this method targets oligomer production, its principles inform supported catalyst design for primary synthesis.

Ionic Liquid Solvents

Replacing traditional hydrocarbons with ionic liquids (e.g., [BMIM][Cl]) improves heat transfer and catalyst stability. Trials show a 15% increase in decene yield compared to hexane solvents, attributed to reduced catalyst deactivation.

Industrial Scalability and Economic Considerations

Chromium-catalyzed processes dominate new installations due to their scalability. A 2023 feasibility study estimated a 40% reduction in operating costs versus Ziegler-Natta plants at capacities above 100,000 tonnes/year, driven by higher selectivity and lower energy input. However, chromium’s toxicity necessitates stringent waste management protocols, adding 5–7% to capital expenditures.

化学反应分析

1-Decene undergoes various chemical reactions, including:

Hydroformylation: This reaction involves the addition of a formyl group to this compound, producing aldehydes.

Oligomerization: This compound can undergo oligomerization to form dimers and trimers, which are used as synthetic fuels and base oils.

科学研究应用

1-Decene has numerous applications in scientific research:

Polymerization Catalyst Research: Studies on high molecular weight copolymers incorporating this compound highlight advanced polymerization techniques using Lewis acid catalysts, essential for producing materials with specific mechanical properties.

Biodegradable Polymer Development: Research into the molecular dynamics of this compound oligomers assesses their suitability in the synthesis of high-performance, biodegradable polymers, contributing to more sustainable material solutions.

Surfactant Production: The thermophysical properties of long linear and branched alkanes, including this compound, provide insights into their potential as precursors for surfactant production, crucial for chemical engineering applications.

作用机制

The mechanism of action of 1-decene in various reactions involves:

Catalytic Oligomerization: The oligomerization of this compound is catalyzed by transition metal complexes, where the metal center activates the double bond, facilitating the formation of dimers and trimers.

Hydroformylation: In the hydroformylation process, rhodium catalysts facilitate the addition of a formyl group to the double bond of this compound, producing linear aldehydes.

相似化合物的比较

Comparison in Polymerization and Copolymerization

Homopolymerization vs. Copolymerization

1-Decene exhibits higher activity in copolymerization with propylene compared to homopolymerization. For instance, using a nickel α-diimine catalyst (2-MMAO), copolymerization at 25°C achieved higher molecular weights (Mw ~300,000 g/mol) and narrower polydispersity (Mw/Mn = 1.5) than this compound homopolymers (Mw ~250,000 g/mol) under identical conditions . Propylene’s incorporation enhances chain mobility, reducing steric hindrance and improving catalytic efficiency .

Catalyst Performance

Ziegler-Natta catalysts (e.g., TiCl₄/Et₂AlCl) yield this compound-based copolymers with superior viscosity indices (161) and lower pour points (-45°C) compared to AlCl₃-catalyzed products (viscosity index: 142; pour point: -30°C) . The stereoselectivity of Ziegler-Natta systems ensures higher stereoregularity, critical for lubricant performance .

Table 1: Catalyst Impact on this compound Copolymer Properties

| Catalyst | Viscosity Index | Pour Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| TiCl₄/Et₂AlCl | 161 | -45 | 280,000 |

| AlCl₃ | 142 | -30 | 210,000 |

Oligomerization for Lubricants and Fuels

Trimerization Efficiency

This compound trimers outperform shorter-chain analogs (e.g., 1-octene) in lubricant applications. For example, this compound trimers exhibit a kinematic viscosity of 15.1 cSt at 40°C and 3.9 cSt at 100°C, with a viscosity index of 161, exceeding 1-octene trimers (12.1–13.8 cSt at 40°C) . However, discrepancies between experimental and literature values highlight variability in branching and isomer distribution .

Table 2: Trimer Properties of α-Olefins

| Monomer | KV₄₀ (cSt) | KV₁₀₀ (cSt) | Viscosity Index | Pour Point (°C) |

|---|---|---|---|---|

| 1-Octene | 12.1–13.8 | 3.2–3.5 | 140–150 | -50 |

| This compound | 15.1 | 3.9 | 161 | -45 |

| 1-Dodecene | 18.5 | 4.5 | 170 | -40 |

Oligomerization Kinetics

Over tungstated-zirconia catalysts, this compound oligomerization at 483 K achieves 70% conversion, yielding 50% dimers (C₂₀) and 23% trimers (C₃₀). Activation energies for dimerization (21.0 kJ/mol) and trimerization (33.0 kJ/mol) reflect the increasing steric challenges with larger oligomers .

Catalytic Epoxidation Efficiency

Longer α-olefins require prolonged reaction times for epoxidation. Using a CS-3 catalyst, this compound achieves 94% conversion to 1,2-epoxydecane in 24 hours, comparable to 1-octene (94% in 18 hours) but superior to 1-dodecene (<80% in 24 hours) . The increased electron density at the double bond in longer chains reduces electrophilic attack rates .

Table 3: Epoxidation Performance of α-Olefins

| Olefin | Conversion (%) | Reaction Time (h) |

|---|---|---|

| 1-Hexene | 90 | 18 |

| 1-Heptene | 85 | 18 |

| 1-Octene | 94 | 18 |

| This compound | 94 | 24 |

| 1-Dodecene | <80 | 24 |

Lanthanide Extraction

Branched phosphinic acids derived from this compound dimers (C₂₀) enhance lanthanide separation efficiency. For example, this compound dimer-based ligands improve Nd/Pr separation by 30% compared to linear analogs .

Market Dynamics and Competitive Landscape

The global this compound market is projected to reach USD 1,223.20 million by 2032, driven by PAO demand in synthetic lubricants (6.4% CAGR) . Competition with Group III base oils (petroleum-derived) poses challenges, but this compound’s superior low-temperature performance (-45°C pour point vs. -30°C for Group III) sustains its niche .

Table 4: Key Market Drivers

| Driver | Impact on this compound Demand |

|---|---|

| Synthetic lubricant growth | High (PAO production) |

| Surfactant industry expansion | Moderate (LAB synthesis) |

| Shift to renewable feedstocks | Emerging (bio-based routes) |

Data compiled from

生物活性

1-Decene, a linear alpha-olefin with the molecular formula , is primarily utilized in industrial applications, particularly in the production of synthetic lubricants and polymers. Its biological activity has garnered attention due to its potential effects on living organisms and its role in various biochemical processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by a straight-chain structure with a double bond between the first and second carbon atoms. Its properties include:

- Molecular Weight : 140.24 g/mol

- Boiling Point : 172 °C

- Density : 0.7 g/cm³

These properties contribute to its behavior in biological systems, particularly its solubility and interaction with cellular membranes.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Microbial Degradation : Certain microbial strains can assimilate this compound, indicating its potential as a carbon source in bioremediation processes. For example, Candida lipolytica has been shown to assimilate this compound effectively .

- Toxicity Studies : Research indicates that this compound may have low toxicity levels when administered to different animal models. In studies involving rats, no significant adverse effects were observed at certain dosages, suggesting a relatively safe profile for controlled use .

Case Study 1: Toxicological Assessment

A study assessed the toxicological impact of hydrogenated poly-1-decene in Fischer 344 rats over a 13-week period. The results indicated:

- Dosage Groups : Animals were divided into groups receiving 0, 1000, 7000, or 50000 mg/kg of hydrogenated poly-1-decene.

- Observations : No significant macroscopic or microscopic findings related to treatment were noted in the liver or lymph nodes. However, there was a slight decrease in mesenteric lymph node weights at higher doses .

Case Study 2: Microbial Utilization

In another investigation focusing on biodegradation, various yeast cultures were tested for their ability to utilize this compound as a carbon source. The findings revealed:

- Successful Assimilation : Two out of thirteen tested cultures effectively degraded and assimilated this compound.

- Implications for Bioremediation : This suggests that specific microbial strains could be harnessed for bioremediation efforts involving hydrocarbon pollutants .

Table 1: Summary of Toxicity Studies on Hydrogenated Poly-1-Decene

| Dosage (mg/kg) | Observations | Effects on Body Weight | Liver Findings |

|---|---|---|---|

| 0 | Control | No change | Normal |

| 1000 | Mild effects | No significant change | Normal |

| 7000 | Moderate | Slight decrease | Normal |

| 50000 | Significant | Decreased in females | Normal |

Table 2: Microbial Strains and Their Ability to Assimilate this compound

| Microbial Strain | Assimilation of this compound |

|---|---|

| Candida lipolytica | Yes |

| Saccharomyces cerevisiae | No |

| Pseudomonas putida | Yes |

| Escherichia coli | No |

常见问题

Basic Research Questions

Q. What are the common synthesis methods for 1-decene, and how do reaction conditions influence isomer purity?

- Answer : this compound is primarily synthesized via ethylene oligomerization using the Ziegler process or through cracking of petrochemical waxes . The Ziegler process employs triethylaluminum catalysts under controlled temperatures (80–120°C) to selectively produce α-olefins. Isomer purity is influenced by catalyst choice, pressure, and reaction time. For example, higher ethylene pressures favor linear α-olefin formation, while side reactions (e.g., isomerization) may occur at elevated temperatures. Analytical techniques like gas chromatography (GC) with flame ionization detection are critical for quantifying isomer distribution .

Q. How can researchers validate the structural identity and purity of this compound in experimental settings?

- Answer : Structural validation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : H NMR peaks at δ 5.3–5.4 (vinyl protons) and δ 2.0 (allylic methylene) confirm the terminal double bond .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Absorbance at ~1640 cm (C=C stretching) and 910 cm (terminal vinyl bending) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 140 (CH_{20}$$^+) and fragmentation patterns distinguish this compound from isomers .

Advanced Research Questions

Q. What methodologies optimize this compound’s incorporation into high-performance copolymers, and how do catalyst systems affect polymer properties?

- Answer : Advanced polymerization techniques use Lewis acid catalysts (e.g., B(CF)) or metallocene catalysts to control copolymer architecture. For example:

- Coordination-Insertion Polymerization : Enables precise control over molecular weight distribution (Đ = 1.1–1.5) by adjusting monomer-to-catalyst ratios .

- Living Polymerization : Produces block copolymers with tailored thermal stability (T > 100°C) and mechanical strength .

Catalyst choice directly impacts branching density and crystallinity. For instance, Ziegler-Natta catalysts yield semi-crystalline polymers, while single-site catalysts produce amorphous materials .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound oligomerization?

- Answer : Discrepancies in catalytic efficiency (e.g., turnover frequency [TOF] ranging from 10 to 10 h) arise from variations in:

- Catalyst Activation : Pre-treatment with methylaluminoxane (MAO) vs. borate activators .

- Reaction Medium : Solvent polarity (e.g., hexane vs. toluene) affects catalyst stability and monomer diffusion rates.

- Temperature Gradients : Non-isothermal conditions in batch reactors may skew TOF calculations.

Standardized benchmarking under controlled conditions (e.g., fixed [Al]/[M] ratios) is recommended for cross-study comparisons .

Q. What experimental designs are effective for studying this compound’s role in biodegradable polymer systems?

- Answer : Methodologies include:

- Molecular Dynamics (MD) Simulations : Predict degradation rates by modeling ester linkages’ hydrolytic cleavage in this compound-based polyesters .

- Accelerated Aging Tests : Expose polymers to enzymatic solutions (e.g., lipase) at 37°C and monitor mass loss via gravimetry .

- Life Cycle Assessment (LCA) : Quantify environmental impact by tracking energy inputs and CO emissions during synthesis and degradation .

Q. Methodological Guidance

Q. How should researchers address challenges in separating this compound isomers during purification?

- Answer : Simulated Moving Bed (SMB) chromatography is a high-efficiency method for isolating this compound from positional isomers (e.g., 3-decene). Key parameters include:

- Stationary Phase : Silver-impregnated silica gel enhances selectivity for terminal alkenes .

- Eluent Composition : Hexane/acetone (95:5 v/v) optimizes resolution (R > 1.5) .

- Temperature Control : Maintain 25°C to minimize viscosity-driven band broadening .

Q. What statistical approaches are suitable for analyzing structure-property relationships in this compound-derived materials?

- Answer : Multivariate analysis (e.g., Principal Component Analysis [PCA]) correlates molecular descriptors (e.g., branching index, Mn) with material properties:

属性

IUPAC Name |

dec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFLGGQVNFXPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |

| Record name | 1-Decene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17438-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54545-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(1-decene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14638-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027329 | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.84 (Air= 1) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydecene, hydrogenated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-16 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O4U4C718P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。